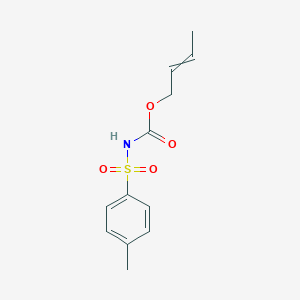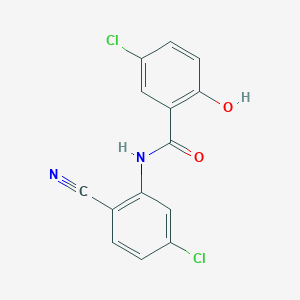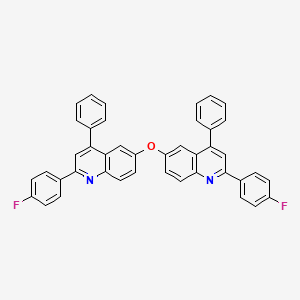![molecular formula C12H13F3O3 B12583166 Acetic acid--3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol (1/1) CAS No. 562811-22-7](/img/structure/B12583166.png)
Acetic acid--3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid–3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol (1/1) is a chemical compound known for its unique structure and properties It features an acetic acid moiety linked to a trifluoromethyl-substituted phenyl group via a prop-2-en-1-ol linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol typically involves the reaction of 4-(trifluoromethyl)phenylacetic acid with appropriate reagents to introduce the prop-2-en-1-ol functionality. One common method involves the use of ethyl acrylate, palladium acetate (Pd(OAc)2), potassium bicarbonate (KHCO3), and t-amyl alcohol as solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Acetic acid–3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the prop-2-en-1-ol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Acetic acid–3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism by which acetic acid–3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to inhibition of specific enzymes or modulation of receptor activity, resulting in various biological effects .
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethyl)phenylacetic acid
- 3-(Trifluoromethyl)phenylacetic acid
- (3-Trifluoromethylphenyl)acetic acid methyl ester
Uniqueness
Acetic acid–3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in certain applications compared to similar compounds .
特性
CAS番号 |
562811-22-7 |
|---|---|
分子式 |
C12H13F3O3 |
分子量 |
262.22 g/mol |
IUPAC名 |
acetic acid;3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C10H9F3O.C2H4O2/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14;1-2(3)4/h1-6,14H,7H2;1H3,(H,3,4) |
InChIキー |
GNYQXXOUUBULDD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1=CC(=CC=C1C=CCO)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol](/img/structure/B12583098.png)
![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)
![Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate](/img/structure/B12583117.png)

![2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12583133.png)
![4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12583134.png)
![N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine](/img/structure/B12583144.png)


![Acetamide,N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583160.png)
